
2-Amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene
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Overview
Description
2-Amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be catalyzed by photoredox catalysts under visible light irradiation . The reaction conditions are generally mild and can be performed at room temperature using a fluorescent light bulb, blue LED lamp, or even natural sunlight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis, leveraging the efficiency and selectivity of the process. The use of robust and scalable photoredox catalysts, such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)benzenethiol: This compound also contains a trifluoromethyl group and is used in similar applications.
2-Amino-4-(trifluoromethyl)benzenesulfonamide: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness
2-Amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
2-amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO3S/c8-7(9,10)4-1-2-6(5(12)3-4)15-16(11,13)14/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAROELUWVWBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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